(Z)-Aldosecologanin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

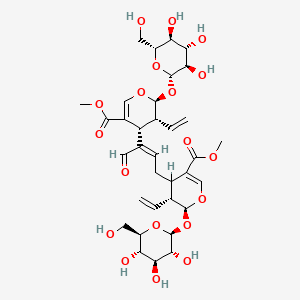

(Z)-Aldosecologanin is a naturally occurring iridoid glycoside found in various plant species. It is known for its diverse biological activities and potential therapeutic applications. The compound is characterized by its unique structural features, including a cyclopentanoid monoterpene core and a glucose moiety.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Aldosecologanin typically involves multiple steps, starting from simple precursors. One common approach is the use of iridoid precursors, which undergo glycosylation reactions to form the glycoside linkage. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the glycosylation process.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as specific plant species known to contain high concentrations of the compound. The extraction process usually involves solvent extraction followed by purification techniques like chromatography to isolate the pure compound.

化学反応の分析

Types of Reactions: (Z)-Aldosecologanin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its reduced forms, typically using reducing agents such as sodium borohydride.

Substitution: The glycoside moiety can undergo substitution reactions, where the glucose unit is replaced with other sugar units or functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Various glycosyl donors and acceptors in the presence of catalysts like Lewis acids.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted glycosides with altered sugar units or functional groups.

科学的研究の応用

(Z)-Aldosecologanin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other complex iridoid glycosides and natural product derivatives.

Biology: Studied for its role in plant defense mechanisms and its interactions with other biological molecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用機序

The mechanism of action of (Z)-Aldosecologanin involves its interaction with various molecular targets and pathways. The compound is known to modulate enzyme activities, inhibit oxidative stress, and interact with cellular signaling pathways. Its effects are mediated through binding to specific receptors and enzymes, leading to changes in cellular functions and biological responses.

類似化合物との比較

Secologanin: Another iridoid glycoside with similar structural features but different biological activities.

Loganin: A related compound with a similar glycoside linkage but distinct therapeutic properties.

Geniposide: An iridoid glycoside with comparable structural elements but unique pharmacological effects.

Uniqueness: (Z)-Aldosecologanin is unique due to its specific structural configuration and the presence of the (Z)-isomer, which imparts distinct biological activities compared to its (E)-isomer and other related compounds. Its unique combination of a cyclopentanoid monoterpene core and a glucose moiety contributes to its diverse range of applications and therapeutic potential.

生物活性

(Z)-Aldosecologanin is an iridoid glycoside derived from various plant sources, notably from the genus Lonicera. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a cyclopentanoid monoterpene core linked to a glucose moiety. Its unique (Z)-isomer configuration differentiates it from its (E)-isomer and contributes to its distinct biological properties. The compound has been shown to modulate various enzyme activities and interact with cellular signaling pathways, which are crucial for its therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : It influences the activity of specific enzymes involved in metabolic processes.

- Oxidative Stress Inhibition : The compound has demonstrated the ability to inhibit oxidative stress by reducing reactive oxygen species (ROS) production .

- Cell Signaling Interaction : It interacts with multiple cellular signaling pathways, leading to changes in cell function and survival.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative damage in cells. For instance, studies have reported that it decreases MPP+-induced ROS production and protects neurons from oxidative stress-induced apoptosis .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through various pathways. It inhibits pro-inflammatory cytokines and modulates inflammatory signaling cascades. This effect is particularly relevant in conditions such as neuroinflammation where oxidative stress plays a significant role .

Neuroprotective Properties

This compound's neuroprotective effects have been demonstrated in several studies. It enhances neurotrophic signaling and protects against neuronal damage caused by toxic agents. For example, it has been shown to alleviate MPP+-induced neuronal apoptosis by activating protective pathways .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Iridoid Glycoside | Antioxidant, Neuroprotective |

| Secologanin | Iridoid Glycoside | Antioxidant |

| Loganin | Iridoid Glycoside | Neuroprotective |

| Geniposide | Iridoid Glycoside | Anti-inflammatory |

This compound is unique due to its specific structural configuration that imparts distinct biological activities compared to other related compounds such as secologanin and loganin .

Case Studies and Research Findings

- Neuroprotection in Cell Models : A study demonstrated that this compound significantly reduced cell death in PC12 cells exposed to MPP+, showcasing its potential for neuroprotection through modulation of apoptotic pathways .

- Anti-inflammatory Effects : In vitro studies indicated that treatment with this compound led to decreased levels of pro-inflammatory markers in microglial cells, suggesting its role in mitigating neuroinflammatory responses .

- Oxidative Stress Reduction : Experimental evidence shows that this compound effectively reduces oxidative stress markers in neuronal cultures, highlighting its utility as a therapeutic agent against oxidative damage .

特性

IUPAC Name |

methyl (2S,3R)-3-ethenyl-4-[(Z)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O19/c1-5-15-17(18(29(44)46-3)12-48-31(15)52-33-27(42)25(40)23(38)20(10-36)50-33)8-7-14(9-35)22-16(6-2)32(49-13-19(22)30(45)47-4)53-34-28(43)26(41)24(39)21(11-37)51-34/h5-7,9,12-13,15-17,20-28,31-34,36-43H,1-2,8,10-11H2,3-4H3/b14-7+/t15-,16-,17?,20-,21-,22+,23-,24-,25+,26+,27-,28-,31+,32+,33+,34+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLKXILGJPSPKZ-SZKORSGBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1/C(=C/CC2[C@H]([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C)/C=O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82474-97-3 |

Source

|

| Record name | Centauroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082474973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。